Docetaxal
CAS No.: 125354-16-7
VCID: VC21339168
Molecular Formula: C45H55NO15
Molecular Weight: 849.9 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

Description |
Docetaxel, sold under the brand name Taxotere among others, is a chemotherapy medication used to treat various types of cancer, including breast cancer, head and neck cancer, stomach cancer, prostate cancer, and non-small-cell lung cancer . It is administered by slow injection into a vein and can be used alone or in combination with other chemotherapy drugs . Mechanism of ActionDocetaxel works by binding to microtubules with high affinity, stabilizing them and preventing their depolymerization. This action disrupts the normal dynamic reorganization of the microtubule network, essential for cell division, leading to cell cycle arrest and apoptosis . The drug's ability to induce apoptosis is also enhanced by its effect on the oncoprotein bcl-2 . Clinical IndicationsDocetaxel is indicated for several cancer types:
Breast Cancer StudiesIn a multicenter trial (TAX313), docetaxel was evaluated in patients with advanced breast cancer who had progressed or relapsed after one prior chemotherapy regimen. The response rates were dose-dependent: 19.9% for 60 mg/m², 22.3% for 75 mg/m², and 29.8% for 100 mg/m², with a statistically significant difference between the 60 mg/m² and 100 mg/m² groups . In another study (TAX316), a docetaxel-containing regimen (TAC) showed significantly longer disease-free survival compared to a FAC regimen, with a hazard ratio of 0.74 (95% CI, 0.60-0.92) . Non-Small Cell Lung CancerDocetaxel is effective in NSCLC, particularly after platinum therapy failure. It is often used in combination with cisplatin for untreated NSCLC . Adverse EffectsCommon side effects of docetaxel include hair loss, low blood cell counts, numbness, shortness of breath, nausea, vomiting, and muscle pains. Severe side effects can include allergic reactions, future cancers, and pneumotoxicity . The drug is contraindicated during pregnancy due to potential harm to the fetus . Data Table: Efficacy of Docetaxel in Breast Cancer
Data Table: Comparative Survival RatesReferences: |
||||||||
---|---|---|---|---|---|---|---|---|---|
CAS No. | 125354-16-7 | ||||||||
Product Name | Docetaxal | ||||||||
Molecular Formula | C45H55NO15 | ||||||||
Molecular Weight | 849.9 g/mol | ||||||||
IUPAC Name | [(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate | ||||||||
Standard InChI | InChI=1S/C45H55NO15/c1-23-28(58-39(53)33(50)32(26-16-12-10-13-17-26)46-40(54)61-41(4,5)6)21-45(55)37(59-38(52)27-18-14-11-15-19-27)35-43(9,29(49)20-30-44(35,22-56-30)60-25(3)48)36(51)34(57-24(2)47)31(23)42(45,7)8/h10-19,28-30,32-35,37,49-50,55H,20-22H2,1-9H3,(H,46,54)/t28-,29-,30+,32-,33+,34+,35-,37-,43+,44-,45+/m0/s1 | ||||||||
Standard InChIKey | LEMYAXKYCOBYOJ-OAGWZNDDSA-N | ||||||||
Isomeric SMILES | CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | ||||||||
SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | ||||||||
Canonical SMILES | CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)O)C)OC(=O)C | ||||||||
Appearance | White Solid | ||||||||
Melting Point | >154°C | ||||||||
Purity | > 95% | ||||||||
Quantity | Milligrams-Grams | ||||||||
Synonyms | (αR,βS)-β-[[(1,1-Dimethylethoxy)carbonyl]amino]-α-hydroxybenzenepropanoic Acid (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-Bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,11-dihydroxy-4a,8,13,13-tetramethyl-5-oxo-7,11-methano- | ||||||||
PubChem Compound | 147895 | ||||||||
Last Modified | Aug 15 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume